molecular formula C5H13N3S2 B14112535 azanium;N-pyrrolidin-1-ylcarbamodithioate

azanium;N-pyrrolidin-1-ylcarbamodithioate

Cat. No.: B14112535
M. Wt: 179.3 g/mol
InChI Key: VFBDWVWTIWQCOQ-UHFFFAOYSA-N
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Description

Azanium;N-pyrrolidin-1-ylcarbamodithioate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;N-pyrrolidin-1-ylcarbamodithioate typically involves the reaction of pyrrolidine with carbon disulfide and an amine source under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azanium;N-pyrrolidin-1-ylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrrolidine derivatives.

Scientific Research Applications

Azanium;N-pyrrolidin-1-ylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of azanium;N-pyrrolidin-1-ylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Azanium;N-pyrrolidin-1-ylcarbamodithioate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.

    Carbamodithioates: These compounds contain the carbamodithioate functional group and have comparable biological activities.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the carbamodithioate group, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry Its unique structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biological processes

Properties

Molecular Formula

C5H13N3S2

Molecular Weight

179.3 g/mol

IUPAC Name

azanium;N-pyrrolidin-1-ylcarbamodithioate

InChI

InChI=1S/C5H10N2S2.H3N/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);1H3

InChI Key

VFBDWVWTIWQCOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NC(=S)[S-].[NH4+]

Origin of Product

United States

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